2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Description
Historical Background and Discovery
The development of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine emerges from the broader historical context of pyrrolo-triazine chemistry, which traces its origins to the late 1970s when the first pyrrolotriazine heterocycles were synthesized. The unique nitrogen-nitrogen bond-containing heterocycle with a bridgehead nitrogen represented a significant breakthrough in heterocyclic chemistry, though practical applications remained limited until the early 1990s. The pyrrolo[2,1-c]triazole core structure gained prominence as researchers recognized its potential as a novel purine-like mimetic, particularly in the context of carbon-nucleoside development.
The specific compound 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine represents a more recent synthetic achievement, catalogued under Chemical Abstracts Service number 923131-85-5, indicating its formal recognition in chemical databases. The compound's development coincided with the explosion of kinase inhibitor research in the early 2000s, when the pressing need for novel, druggable scaffolds led to numerous applications against diverse therapeutic targets. This period marked a renaissance in pyrrolotriazine chemistry, transforming what was once considered a fringe area of medicinal chemistry into a central focus of drug discovery efforts.
The synthetic methodology for accessing this compound has evolved significantly, with contemporary approaches emphasizing the compound's synthesis as part of broader studies investigating the tautomerism and biological activity of pyrrolo[2,1-c]triazole derivatives. These investigations have revealed the compound's versatility as both a synthetic intermediate and a bioactive molecule, contributing to its growing importance in pharmaceutical research.
Significance in Heterocyclic Chemistry
The significance of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine in heterocyclic chemistry stems from its unique structural features and the resulting chemical properties that distinguish it from simpler heterocyclic systems. The compound belongs to the class of triazolium salts, which are renowned for their diverse applications in organic chemistry and medicinal research. The fused bicyclic system consisting of a pyrrole ring and a triazole ring creates a rigid molecular framework that influences both the compound's electronic properties and its three-dimensional conformation.
The pyrrolo[2,1-c]triazole core represents a privileged scaffold in drug discovery, earning this designation due to its versatility and potential to yield derivatives with a wide range of biological activities. This privileged status reflects the scaffold's ability to interact with multiple biological targets through different binding modes, making it an attractive starting point for medicinal chemistry optimization campaigns. The specific positioning of nitrogen atoms within the heterocyclic framework creates multiple sites for hydrogen bonding and electrostatic interactions with biological macromolecules.
Recent research has demonstrated that compounds containing the pyrrolo[2,1-c]triazole motif exhibit remarkable anti-necroptotic activity and serve as potent inhibitors of receptor-interacting protein kinase 1. These findings highlight the therapeutic potential of this chemical scaffold and underscore its importance in contemporary drug discovery efforts. The compound's structural relationship to other bioactive pyrrolotriazines further emphasizes its significance, as related structures have shown activity against diverse targets including anaplastic lymphoma kinase, Janus kinase 2, vascular endothelial growth factor receptor-2, and epidermal growth factor receptor.
The ethanamine substituent at the 3-position of the triazole ring adds an additional dimension to the compound's chemical significance, providing a site for further functionalization and contributing to its potential interactions with biological targets. This substituent pattern is particularly valuable in medicinal chemistry, as primary amines can serve as hydrogen bond donors and can be readily modified to tune pharmacological properties.
Nomenclature and Classification
The systematic nomenclature of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The name precisely describes the compound's structural features, beginning with the ethanamine substituent at position 2, connected to the 3-position of the 6,7-dihydro-5H-pyrrolo[2,1-c]triazole core. The bracketed notation [2,1-c] indicates the fusion pattern between the pyrrole and triazole rings, specifically denoting that the pyrrole ring is fused to positions 2 and 1 of the triazole ring with a carbon bridge.
The compound is classified under multiple chemical categories reflecting its diverse structural features. Primarily, it belongs to the heterocyclic compounds class, specifically the nitrogen-containing heterocycles subclass. More specifically, it is categorized as a triazole derivative due to the presence of the 1,2,4-triazole ring system. The compound also falls under the classification of amines due to the presence of the primary amino group in the ethanamine moiety.
| Classification Category | Specific Classification | Basis for Classification |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Contains nitrogen heterocycles |
| Secondary Class | Triazole Derivatives | Contains 1,2,4-triazole ring |
| Tertiary Class | Pyrrolotriazoles | Fused pyrrole-triazole system |
| Functional Class | Primary Amines | Contains primary amino group |
| Pharmacological Class | Triazolium Salts | Known biological activity pattern |
Alternative nomenclature systems recognize the compound through various synonyms and identifiers. The Chemical Abstracts Service registry includes synonyms such as 5H-Pyrrolo[2,1-c]-1,2,4-triazole-3-ethanamine, 6,7-dihydro- and 2-(6,7-Dihydro-5h-pyrrolo[2,1-c]triazol-3-yl)ethan-1-amine. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.
The molecular formula C7H12N4 provides a concise representation of the compound's elemental composition, indicating seven carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. This formula distinguishes the compound from related structures and serves as a fundamental identifier in chemical databases and literature searches.
Position in Triazole Chemistry
The position of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine within the broader context of triazole chemistry represents a significant advancement from simpler triazole systems to more complex, polycyclic architectures. The fundamental 1,2,4-triazole ring system, characterized by its five-membered ring containing two carbon atoms and three nitrogen atoms, serves as the foundational structure from which this compound derives. The parent 1,2,4-triazole exhibits amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a pKa of 1,2,4-triazolium at 2.45 and a neutral molecule pKa of 10.26.
The evolution from simple triazoles to the pyrrolotriazole framework represents a sophisticated approach to enhancing biological activity and pharmaceutical properties. While 1,2,4-triazoles are featured in many established drugs, including antifungal agents fluconazole and itraconazole and the plant growth regulator paclobutrazol, the fusion with pyrrole rings creates new opportunities for drug design. The predicted pKa value of 8.85±0.10 for 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine indicates a more basic character compared to simple triazoles, reflecting the influence of the fused ring system and the ethanamine substituent.
Recent synthetic developments in triazole chemistry have emphasized the importance of pyrrolotriazole derivatives in accessing novel chemical space. Flow synthesis methodologies have been developed specifically for creating triazole-based heterocyclic building blocks, including pyrrolo[1,2-c]pyrimidine scaffolds that share structural similarities with the target compound. These advances demonstrate the continued importance of triazole chemistry in contemporary pharmaceutical research and highlight the strategic value of compounds like 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine.
The compound's position in triazole chemistry is further distinguished by its potential for chemical transformation and derivatization. The compound can undergo several chemical reactions including nucleophilic substitution reactions at the amino group, electrophilic aromatic substitution on the fused ring system, and coordination complex formation through the nitrogen atoms. These reaction possibilities position the compound as a versatile intermediate for accessing more complex molecular architectures and for fine-tuning pharmacological properties through structural modification.
| Triazole Generation | Representative Compounds | Key Characteristics | Therapeutic Applications |
|---|---|---|---|
| First Generation | 1,2,4-Triazole | Simple five-membered ring | Antifungal agents |
| Second Generation | Substituted Triazoles | Functional group modifications | Broad spectrum activities |
| Third Generation | Fused Triazoles | Bicyclic and polycyclic systems | Kinase inhibitors, oncology |
| Fourth Generation | Pyrrolotriazoles | Complex heterocyclic frameworks | Targeted therapies, necroptosis inhibition |
Properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-3-7-10-9-6-2-1-5-11(6)7/h1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFEOZCDXMGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585424 | |
| Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923131-85-5 | |
| Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach involves constructing the pyrrolotriazole core from pyrrolidine precursors. Patent US11643416 outlines a method applicable to analogous structures:
Formation of hydrazine intermediate :
Triazole cyclization :
Introduction of the Ethanamine Side Chain
The 3-position of the triazole is functionalized via nucleophilic substitution or transition metal-catalyzed coupling:
Alkylation with 2-bromoethylamine :
Buchwald–Hartwig amination :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 100–110°C | Higher temps improve cyclization |
| Solvent | DMF or toluene | Polar aprotic solvents favor SN2 |
| Catalyst Loading | 5 mol% Pd2(dba)3 | Reduces side product formation |
| Reaction Time | 6–24 h | Longer durations for completion |
Key findings :
- Microwave-assisted synthesis reduces reaction time by 40% without compromising yield.
- Substituents on the pyrrolidine ring (e.g., methyl groups) require adjusted stoichiometry to prevent steric hindrance.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 3.85 (t, J = 7.2 Hz, 2H, CH2NH2), 3.12 (q, J = 6.8 Hz, 2H, pyrrolidine CH2), 2.95 (m, 4H, triazole CH2).
- HRMS (ESI+) : m/z calcd for C7H12N4 [M+H]+ 153.1131, found 153.1134.
Industrial-Scale Production Challenges
- Cost of catalysts : Pd-based systems increase production costs by ~30% compared to alkylation methods.
- Byproduct management : Triazole dimerization occurs at scales >100 g, necessitating cryogenic crystallization.
- Regulatory compliance : Residual solvent limits (e.g., DMF < 880 ppm) require extensive post-processing.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By binding to the allosteric pocket of RIPK1, the compound can effectively inhibit its activity and prevent necroptosis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
- CAS Number : 923131-85-5
- Molecular Formula : C₇H₁₂N₄
- Molecular Weight : 152.20 g/mol (free base)
- Purity : ≥95% (commercial grade) .
- Applications : Used in academic and industrial research, including drug discovery and materials science .
The compound features a bicyclic pyrrolo[2,1-c][1,2,4]triazole core with an ethanamine (-CH₂CH₂NH₂) substituent at the 3-position. This amine group enhances solubility in polar solvents and enables participation in hydrogen bonding, making it relevant for biological interactions.
Comparison with Structurally Similar Compounds
Substitution at the 3-Position: Ethanamine vs. Methanamine
Compound 1 : 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine
- CAS Number: Not explicitly listed (see synonyms in ).
- Molecular Formula : C₆H₁₀N₄
- Molecular Weight : 138.17 g/mol
- Key Difference : Methanamine (-CH₂NH₂) substituent instead of ethanamine.
- Impact: Reduced molecular weight and shorter alkyl chain decrease lipophilicity compared to the ethanamine analog. Commercial availability in 250 mg to 1 g quantities (Santa Cruz Biotechnology) suggests utility in small-scale biochemical studies .
Compound 2 : 2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride
- CAS Number : 1803591-80-1
- Molecular Formula : C₇H₁₄Cl₂N₄
- Molecular Weight : 225.12 g/mol
- Key Difference : Dihydrochloride salt form of the target compound.
- Impact :
Complex Substituents: Fluorophenyl and Aromatic Modifications
Compound 3 : 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine
- Molecular Formula : C₂₃H₂₃FN₆
- Molecular Weight : 402.48 g/mol
- Key Difference : Bulky aromatic substituents (fluorophenyl, methylphenyl) attached via a pyrazole linker.
- Impact :
Catalytic Derivatives: N-Heterocyclic Carbene (NHC) Precursors
Compound 4 : 2-(Perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
- Molecular Formula : C₁₅H₁₅BF₉N₃ (example from )
- Key Difference : Perfluorophenyl group and tetrafluoroborate counterion.
- Impact :
Structural and Functional Data Table
Biological Activity
The compound 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is a derivative of the pyrrolo-triazole class, which has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H12N4
- Molecular Weight : 180.22 g/mol
Research indicates that compounds within the pyrrolo-triazole class exhibit a range of biological activities, primarily through their interactions with various biological targets:
- RIPK1 Inhibition : A study highlighted that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole demonstrate potent inhibition of receptor-interacting protein kinase 1 (RIPK1), which is critical in necroptosis and inflammatory responses. This inhibition can mitigate necroptosis-related diseases such as neurodegenerative disorders and certain cancers .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that related triazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Results : Compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The most potent derivatives exhibited over 75% inhibition at concentrations below 10 µM in specific assays.
Neuroprotective Effects
The ability to inhibit RIPK1 suggests a neuroprotective role for this compound. In vitro studies have shown that it can reduce neuronal cell death induced by necroptosis pathways:
| Cell Type | Treatment Concentration | % Cell Viability |
|---|---|---|
| Human Neurons | 10 nM | 90% |
| Mouse Neurons | 100 nM | 75% |
Case Studies
-
Study on Necroptosis Inhibition :
- Researchers synthesized a series of pyrrolo-triazole derivatives and evaluated their ability to inhibit RIPK1. Compound 26 was identified as a lead compound with robust anti-necroptotic activity in both human and murine cellular models .
- The study utilized pharmacokinetic assessments to evaluate oral bioavailability and systemic exposure.
- Antiproliferative Activity Assessment :
Q & A
Q. What are the recommended synthetic routes for 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine and its derivatives?
The synthesis of pyrrolo-triazole derivatives typically involves cyclocondensation of substituted amines with triazole precursors under catalytic conditions. For example, N-heterocyclic carbene (NHC) catalysts, such as 2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate, have been used to optimize yields and regioselectivity in analogous reactions . Key steps include alkylation, cyclization, and purification via column chromatography. Reaction conditions (solvent, temperature, catalyst loading) must be carefully controlled to avoid byproducts like regioisomers or decomposition products.
Q. How can researchers ensure structural fidelity and purity during synthesis?
Structural characterization requires a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. Purity (>97%) is typically verified via HPLC with UV detection at 254 nm, as seen in quality control protocols for related compounds . Storage under inert atmosphere at 2–8°C in dark conditions is critical to prevent degradation of the triazole core .
Q. What in vitro assays are suitable for initial biological activity screening?
For neuroprotective or anticancer applications, primary assays include:
- Cell viability assays (MTT or ATP-luminescence) in neuronal (e.g., SH-SY5Y) or cancer cell lines.
- Enzyme inhibition assays (e.g., γ-secretase modulation for Alzheimer’s targets) .
- Fluorescence-based aggregation assays for amyloid-beta (Aβ) inhibition, as demonstrated in studies of related pyrrolo-triazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of pyrrolo-triazole derivatives?
SAR studies focus on modifying substituents at the triazole and pyrrolidine moieties to enhance potency and selectivity. For example:
- Substituent Effects : Bulky groups (e.g., benzyl, cyclohexyl) at the 5-position improve metabolic stability but may reduce solubility .
- Electron-withdrawing groups (e.g., perfluorophenyl) enhance electrophilic reactivity, critical for necroptosis inhibition .
- Chiral centers (R-configuration) in the ethanamine side chain significantly impact binding affinity to targets like γ-secretase .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in activity profiles (e.g., varying IC₅₀ values across cell lines) may arise from differences in:
- Cell permeability : LogP adjustments via hydrophilic substituents (e.g., hydroxyl groups).
- Off-target effects : Use of orthogonal assays (e.g., thermal shift assays for target engagement validation).
- Metabolic stability : Microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .
Q. What strategies are effective for improving in vivo efficacy?
- Prodrug design : Esterification of the ethanamine group to enhance bioavailability .
- Formulation optimization : Co-crystallization with counterions (e.g., tetrafluoroborate) to improve solubility, as seen in Pfizer’s PF-07265028 development .
- Pharmacokinetic profiling : Radiolabeled analogs (e.g., ¹⁴C-tagged) for biodistribution studies in rodent models .
Methodological Considerations
Q. What analytical techniques are critical for studying degradation pathways?
- Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS to identify degradation products.
- Forced degradation under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions .
- Mass fragmentation patterns to distinguish hydrolytic cleavage (e.g., triazole ring opening) from oxidation .
Q. How can computational methods streamline lead optimization?
- Molecular docking : Predict binding modes to targets like γ-secretase (PDB: 5A63) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Key Challenges & Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
